Product packaging for 2-Mercaptopyridine-4-carboxylic acid(Cat. No.:CAS No. 18616-05-2)

2-Mercaptopyridine-4-carboxylic acid

Cat. No.: B094865
CAS No.: 18616-05-2
M. Wt: 155.18 g/mol
InChI Key: JWNJIHLSVXRMII-UHFFFAOYSA-N
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Description

2-Mercaptopyridine-4-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block and functional agent in advanced scientific research. Its molecular structure, incorporating both a mercapto group and a carboxylic acid moiety on a pyridine ring, enables diverse applications, particularly in materials science and medicinal chemistry. In corrosion science, this compound has been investigated as an effective, eco-friendly inhibitor for copper in saline environments. Electrochemical studies demonstrate that it achieves high inhibition efficiency, forming a protective layer on metal surfaces through adsorption . The molecule's reactivity is characterized by its ability to bind to metal surfaces, significantly reducing corrosion rates . In pharmaceutical research, the 2-mercaptopyridine structure is a key pharmacophore in drug discovery. Derivatives of this scaffold are explored as potent inhibitors for enzymes like xanthine oxidase, a target for treating hyperuricemia and gout . The molecule's capacity to engage in critical hydrogen bonding with active site residues, such as through its mercapto group, underpins its mechanism of action in such biochemical applications . Furthermore, the compound is of significant interest as a synthetic intermediate for constructing more complex molecular architectures, including novel cephalosporin antibiotics where similar structures are known to be released as bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S B094865 2-Mercaptopyridine-4-carboxylic acid CAS No. 18616-05-2

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-5(10)3-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJIHLSVXRMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356079
Record name 2-sulfanylisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18616-05-2
Record name 2-sulfanylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylpyridine-4-carboxylic acid
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Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Carboxylic Acids

A primary route involves nucleophilic displacement of a halogen atom in 4-chloropyridine-2-carboxylic acid using sulfur nucleophiles. This method mirrors the industrial synthesis of 2-mercaptopyridine , where anhydrous sodium hydrosulfide (NaSH) reacts with 2-chloropyridine in glycol solvents at 120–160°C . Adapting this approach:

Reaction Protocol:

  • Substrate Preparation : 4-Chloropyridine-2-carboxylic acid is synthesized via carboxylation of 4-chloropyridine using Kolbe–Schmitt conditions (CO₂, 150°C, 10 atm) .

  • Thiolation : The chlorinated substrate reacts with NaSH in ethylene glycol at 140°C for 12–18 hours . The carboxylic acid group may require protection (e.g., methyl ester) to prevent decarboxylation.

  • Deprotection : If protected, the ester is hydrolyzed using aqueous NaOH (2 M, reflux, 4 h).

Challenges :

  • Competitive side reactions at the carboxylic acid group, necessitating protection/deprotection steps.

  • Solvent selection critical to avoid carboxylate salt precipitation; glycols (ethylene glycol, propylene glycol) are optimal .

Performance Data :

ParameterValueSource Adaptation
Yield (thiolation step)72–85% (theoretical)
Reaction Temperature140–160°C
SolventEthylene glycol

Oxidation of 2-Mercaptopyridine-4-methyl Derivatives

Introducing the carboxylic acid group via oxidation of a methyl substituent offers an alternative pathway:

Synthetic Sequence:

  • Methyl Group Introduction : Friedel–Crafts alkylation of 2-mercaptopyridine with methyl chloride (AlCl₃ catalyst, 80°C) .

  • Oxidation : The 4-methyl group is oxidized to carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 90°C, 6 h) .

Advantages :

  • Avoids handling reactive chlorinated carboxylic acids.

  • Permits modular synthesis if methyl intermediates are commercially available.

Limitations :

  • Low regioselectivity in Friedel–Crafts reactions may yield mixed isomers.

  • Over-oxidation risks (e.g., sulfoxide formation) require careful stoichiometric control .

Multi-Step Synthesis via Diazotization and Coupling

For higher regiocontrol, diazonium salt intermediates can direct functional group placement:

Procedure :

  • Nitration : 4-Aminopyridine-2-carboxylic acid is nitrated (HNO₃/H₂SO₄, 0°C) to introduce a nitro group at the 3-position .

  • Diazotization : The amine is converted to a diazonium salt (NaNO₂, HCl, 0–5°C).

  • Thiol Introduction : The diazonium group is displaced with SH⁻ (Cu₂S catalyst, 50°C) .

  • Nitro Reduction : The nitro group is reduced to amine (H₂/Pd-C), then oxidized to carboxylic acid (KMnO₄).

Key Considerations :

  • Diazonium intermediates are thermally unstable; low temperatures (<10°C) are critical .

  • Multi-step sequence reduces overall yield (estimated 40–50%).

Microwave-Assisted One-Pot Synthesis

Emerging techniques leverage microwave irradiation to accelerate reactions:

Method :

  • A mixture of 4-cyanopyridine, thiourea, and CO₂ is irradiated (150°C, 300 W, 30 min) . The nitrile group hydrolyzes to carboxylic acid while thiourea provides the sulfur nucleophile.

Benefits :

  • Rapid reaction times (30 min vs. 12–18 h conventional).

  • Avoids halogenated precursors.

Drawbacks :

  • Limited scalability due to specialized equipment requirements.

  • Yield data pending further validation in peer-reviewed studies.

Biocatalytic Approaches

Enzymatic methods offer eco-friendly alternatives:

Example :

  • Sulfhydrylase Enzymes : Recombinant E. coli expressing cysteine desulfurase catalyzes the transfer of sulfur from cysteine to 4-hydroxypyridine-2-carboxylic acid . The hydroxyl group is subsequently oxidized to carboxylic acid.

Conditions :

  • pH 7.4 phosphate buffer, 37°C, 24 h.

  • Yields: ~60% (preliminary reports) .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptopyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2,2’-dipyridyl disulfide and various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-mercaptopyridine-4-carboxylic acid involves its ability to form strong bonds with metal ions, making it an effective chelating agent. This property allows it to interact with various molecular targets and pathways, including enzymes and proteins involved in biological processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
  • CAS No.: 18616-05-2
  • Molecular Formula: C₆H₅NO₂S
  • Molecular Weight : 155.17 g/mol
  • Structure : A pyridine ring substituted with a mercapto (-SH) group at position 2 and a carboxylic acid (-COOH) group at position 4 .

Physical Properties :

  • Melting Point : 305°C
  • Density : 1.49 g/cm³ (predicted)
  • Storage : Requires storage at 2–8°C to maintain stability .

Applications :
Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its dual functional groups (-SH and -COOH) enable participation in metal coordination, salt formation, and nucleophilic reactions .

Comparison with Structurally Similar Compounds

2-Mercaptopyridine (CAS 2637-34-5)

  • Molecular Formula : C₅H₅NS
  • Molecular Weight : 111.16 g/mol
  • Applications : Ligand in metal coordination chemistry, precursor for heterocyclic synthesis .
  • Key Differences :
    • Lacks the carboxylic acid group, reducing solubility in polar solvents.
    • Lower molecular weight and simpler structure limit its utility in salt formation compared to 2-mercaptopyridine-4-carboxylic acid.
Property This compound 2-Mercaptopyridine
Molecular Weight 155.17 g/mol 111.16 g/mol
Functional Groups -SH, -COOH -SH
Melting Point 305°C Not reported
Applications Pharmaceutical intermediates Metal chelation
Safety Hazards R36/37/38 Similar irritation risks
Reference

2-Mercaptopyrimidine (CAS 1450-85-7)

  • Molecular Formula : C₄H₄N₂S
  • Molecular Weight : 112.15 g/mol
  • Structure : Pyrimidine ring with -SH at position 2.
  • Applications : Intermediate in nucleic acid analog synthesis .
  • Key Differences :
    • Pyrimidine ring (6-membered, two nitrogen atoms) vs. pyridine (one nitrogen).
    • Lower melting point (230°C, decomposes) due to reduced hydrogen bonding capability compared to this compound.
Property This compound 2-Mercaptopyrimidine
Ring System Pyridine Pyrimidine
Melting Point 305°C 230°C (decomposes)
Solubility Moderate in polar solvents Lower due to lack of -COOH
Reference

Pyrimidine-4-carboxylic Acid (CAS 31462-59-6)

  • Molecular Formula : C₅H₄N₂O₂
  • Molecular Weight : 140.10 g/mol
  • Applications : Used in manufacturing bioactive molecules .
  • Key Differences :
    • Absence of -SH group limits thiol-based reactivity (e.g., disulfide bond formation).
    • Lower molecular weight and different electronic properties due to pyrimidine ring.
Property This compound Pyrimidine-4-carboxylic Acid
Functional Groups -SH, -COOH -COOH
Reactivity Thiol-mediated reactions Carboxylic acid-mediated
Reference

4-Amino-2-Mercaptopyrimidine-5-carboxylic Acid (CAS 875-60-5)

  • Molecular Formula : C₅H₅N₃O₂S
  • Molecular Weight : 171.18 g/mol
  • Structure : Pyrimidine ring with -SH at position 2, -COOH at position 5, and -NH₂ at position 4.
  • Applications : Precursor for antitumor and antiviral agents .
  • Key Differences :
    • Additional -NH₂ group enhances solubility and biological activity.
    • Pyrimidine ring and substituent positions alter electronic properties compared to pyridine-based analogs.
Property This compound 4-Amino-2-Mercaptopyrimidine-5-carboxylic Acid
Ring System Pyridine Pyrimidine
Substituents -SH (C2), -COOH (C4) -SH (C2), -COOH (C5), -NH₂ (C4)
Molecular Weight 155.17 g/mol 171.18 g/mol
Reference

Biological Activity

2-Mercaptopyridine-4-carboxylic acid (also known as 2-mercaptonicotinic acid) is an organosulfur compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5NO2SC_6H_5NO_2S. It features a pyridine ring with a carboxylic acid group and a thiol group, which contribute to its reactivity and biological activity. The compound exhibits a melting point of approximately 263265°C263-265\,°C and is soluble in polar solvents due to its functional groups .

Synthesis

This compound can be synthesized through various methods:

  • Reaction of 2-chloropyridine with thiourea in the presence of ethanol and aqueous ammonia.
  • Condensation reactions involving α,β-unsaturated ketones and thiols under microwave irradiation .

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, a study reported an IC50 value of 18.17μg/mL18.17\,\mu g/mL for one of the derivatives in scavenging DPPH radicals, indicating strong antioxidant potential compared to standard ascorbic acid (IC50 7.83μg/mL7.83\,\mu g/mL) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • Tyrosinase Inhibition : A derivative showed promising inhibitory activity against tyrosinase, an enzyme involved in melanin production. The structural modifications led to varying degrees of inhibition, with some compounds exhibiting IC50 values around 16.5μM16.5\,\mu M .
  • Leukotriene A4 Hydrolase Inhibition : N-mercaptoacyl derivatives of this compound were synthesized and evaluated for their ability to inhibit leukotriene A4 hydrolase, showing IC50 values as low as 31nM31\,nM, significantly more potent than traditional inhibitors like captopril (IC50 630,000nM630,000\,nM) .

The biological activity of this compound is attributed to its capability to:

  • Chelate metal ions , which can stabilize reactive intermediates or inhibit metal-dependent enzymes.
  • Act as a reducing agent , facilitating redox reactions that may protect cells from oxidative stress .

Case Studies

  • Antioxidant Evaluation : In a study assessing the antioxidant capabilities of various thiazolidine derivatives including those derived from this compound, several compounds were found to significantly reduce DPPH free radicals. The structure-activity relationship indicated that hydroxyl substitutions enhanced antioxidant activity .
  • Synthesis and Evaluation of Enzyme Inhibitors : A series of N-mercaptoacyl derivatives were synthesized based on the core structure of this compound. These compounds underwent biological evaluation revealing potent inhibition against leukotriene A4 hydrolase, suggesting their potential as anti-inflammatory agents .

Data Summary Table

Property/ActivityValue/Description
Molecular FormulaC6H5NO2SC_6H_5NO_2S
Melting Point263265°C263-265\,°C
Antioxidant Activity (IC50)18.17μg/mL18.17\,\mu g/mL
Tyrosinase Inhibition (IC50)16.5μM16.5\,\mu M
Leukotriene A4 Hydrolase Inhibition (IC50)3152nM31-52\,nM

Q & A

Q. What are the standard synthetic routes for preparing 2-mercaptopyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or carboxylation reactions. For example, carboxylation of 2-mercaptopyridine derivatives under acidic conditions (e.g., using H₂SO₄) can yield the target compound. Optimization involves adjusting pH, temperature (e.g., maintaining 80–100°C), and stoichiometry of reagents like thiourea or mercaptoacetic acid . Characterization via HPLC or TLC is critical to monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows pyridine protons at δ 7.5–8.5 ppm and carboxylic proton at δ 12–13 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) for purity analysis .

Q. What comparative studies exist between this compound and its structural analogs (e.g., 6-mercaptopyridine-3-carboxylic acid)?

  • Methodological Answer :
  • SAR Analysis : Compare electronic effects (Hammett σ values) and steric hindrance using XRD structures .
  • Biological Activity : Test analogs in parallel assays to correlate substituent position with efficacy .

Guidance for Data Reporting

  • Structural Data : Include InChI (e.g., InChI=1S/C6H5NO2S...) and SMILES (OC(=O)c1ccc(S)nc1) for reproducibility .
  • Statistical Methods : Report mean ± SD for triplicate experiments and p-values for significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptopyridine-4-carboxylic acid
Reactant of Route 2
2-Mercaptopyridine-4-carboxylic acid

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